molecular formula C16H16FNO4S B3013390 (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1787917-41-2

(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B3013390
CAS No.: 1787917-41-2
M. Wt: 337.37
InChI Key: ZVNWFNRQPJYQGN-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a furan-2-ylmethylsulfonyl group, and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:

    Formation of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced into a phenyl ring.

    Synthesis of the Furan-2-ylmethylsulfonyl Group: This involves the sulfonylation of a furan ring, often using reagents like sulfonyl chlorides under basic conditions.

    Construction of the Pyrrolidin-1-yl Group: Pyrrolidine can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

The final assembly of these groups into this compound may involve coupling reactions, such as amide bond formation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
  • (3-Bromophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
  • (3-Methylphenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

Uniqueness

(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in drug design and development.

Properties

IUPAC Name

(3-fluorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c17-13-4-1-3-12(9-13)16(19)18-7-6-15(10-18)23(20,21)11-14-5-2-8-22-14/h1-5,8-9,15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNWFNRQPJYQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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